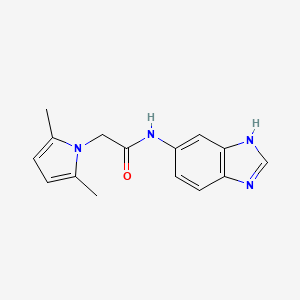![molecular formula C22H25N3O5 B10989859 1-methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide](/img/structure/B10989859.png)
1-methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of a 3,4,5-trimethoxyphenyl group, which is known for its pharmacological properties.
Métodos De Preparación
The synthesis of 1-methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide involves several steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which is typically derived from indole-3-carboxylic acid.
Formation of the Amide Bond: The carboxylic acid group of the indole is converted to an amide using reagents such as thionyl chloride (SOCl2) followed by reaction with 2-aminoethylamine.
Introduction of the Trimethoxyphenyl Group: The 3,4,5-trimethoxyphenyl group is introduced through a coupling reaction with the amide intermediate. This step often involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions.
Análisis De Reacciones Químicas
1-methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced amide or indole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the trimethoxyphenyl group, using electrophilic or nucleophilic reagents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with enzymes and receptors involved in cell signaling pathways, leading to modulation of biological activities. The indole core can interact with DNA and proteins, affecting cellular processes such as apoptosis and cell cycle regulation.
Comparación Con Compuestos Similares
1-methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide can be compared with other indole derivatives, such as:
1-methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-pyrazole-3-carboxamide: Similar structure but with a pyrazole core instead of indole.
1-methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-benzimidazole-3-carboxamide: Similar structure but with a benzimidazole core.
1-methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-quinoline-3-carboxamide: Similar structure but with a quinoline core.
The uniqueness of this compound lies in its specific combination of the indole core and the trimethoxyphenyl group, which imparts distinct biological activities and chemical properties.
Propiedades
Fórmula molecular |
C22H25N3O5 |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
1-methyl-N-[2-[(3,4,5-trimethoxybenzoyl)amino]ethyl]indole-3-carboxamide |
InChI |
InChI=1S/C22H25N3O5/c1-25-13-16(15-7-5-6-8-17(15)25)22(27)24-10-9-23-21(26)14-11-18(28-2)20(30-4)19(12-14)29-3/h5-8,11-13H,9-10H2,1-4H3,(H,23,26)(H,24,27) |
Clave InChI |
GDBWRRNCXBATIZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide](/img/structure/B10989783.png)
![N-(2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10989786.png)
![2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10989787.png)
![3-(4-chlorophenyl)-N-[2-(hydroxymethyl)-1H-benzimidazol-5-yl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B10989797.png)

![4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)butanamide](/img/structure/B10989805.png)
![N-cycloheptyl-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B10989806.png)
![(6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B10989814.png)
![N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetamide](/img/structure/B10989818.png)
![3-(1-methyl-1H-indol-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide](/img/structure/B10989824.png)
![N-[4-(benzyloxy)phenyl]-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide](/img/structure/B10989832.png)
acetyl}piperidine-4-carboxamide](/img/structure/B10989840.png)
![N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B10989842.png)
![4-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B10989851.png)
